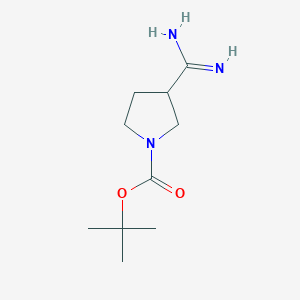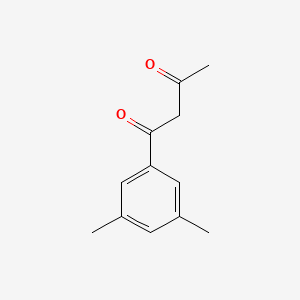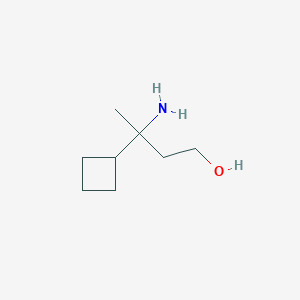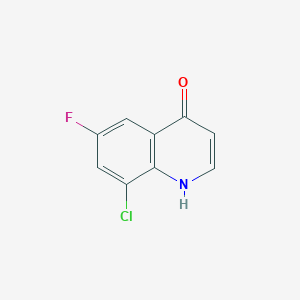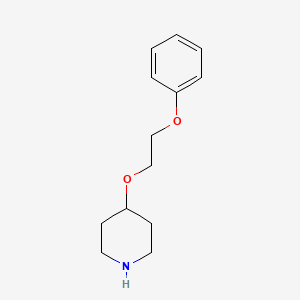
4-(2-Phenoxyethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenoxyethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenoxyethoxy group attached to the piperidine ring. It has various applications in medicinal chemistry and organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)piperidine typically involves the reaction of piperidine with 2-phenoxyethanol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as magnesium hydrogen sulfate, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine or phenoxy derivatives.
Scientific Research Applications
4-(2-Phenoxyethoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyethoxy)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with an aromatic ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms, commonly used in calcium channel blockers.
Piperidine Derivatives: Various substituted piperidines with different functional groups attached to the piperidine ring.
Uniqueness
4-(2-Phenoxyethoxy)piperidine is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
70978-89-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
InChI Key |
XSADPCARLFCVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
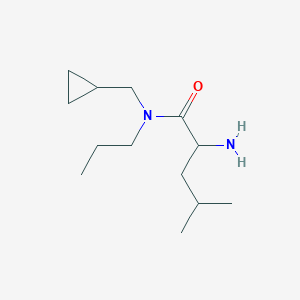


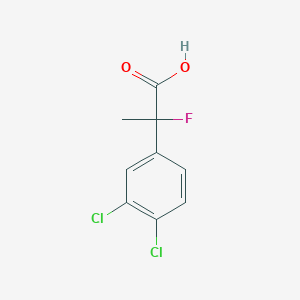

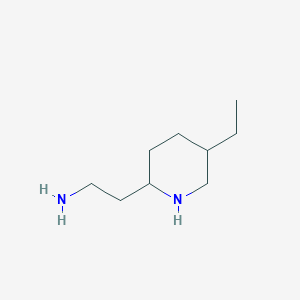
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
